molecular formula C21H30N2O6 B15238259 2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid

2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid

Cat. No.: B15238259
M. Wt: 406.5 g/mol
InChI Key: BXADKKTWKJIQOE-UHFFFAOYSA-N
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Description

This compound is a protected amino acid derivative featuring two orthogonal protecting groups:

  • Benzyloxycarbonyl (Cbz): A base-sensitive group commonly removed via hydrogenolysis.
  • tert-Butoxycarbonyl (Boc): A base-labile group cleaved under acidic conditions (e.g., trifluoroacetic acid).

The structure integrates a piperidin-4-ylmethyl moiety linked to a central nitrogen atom, which is further connected to a carboxylic acid group. This design enables its use as an intermediate in peptide synthesis or pharmaceutical chemistry, where selective deprotection is critical for stepwise reactions.

Properties

Molecular Formula

C21H30N2O6

Molecular Weight

406.5 g/mol

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl-phenylmethoxycarbonylamino]acetic acid

InChI

InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)22-11-9-16(10-12-22)13-23(14-18(24)25)19(26)28-15-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,24,25)

InChI Key

BXADKKTWKJIQOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN(CC(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid typically involves multiple stepsThe final step involves the coupling of the protected piperidine derivative with glycine or its derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect the molecule during reactions, allowing for selective modification of other functional groups. This selective reactivity is crucial for its role in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of the target compound with analogous derivatives referenced in the provided evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Protecting Groups Linker Type Piperidine Position Key References
2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid Not provided C22H30N2O6 ~418.49 (calc.) Boc + Cbz CH2NH 4-yl
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid 157688-46-5 C12H21NO4 249.30 Boc CH2 4-yl
2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid 162504-85-0 C15H19NO5 293.32 Cbz O 4-yl
(1-Benzyl-piperidin-3-yloxy)-acetic acid 1353961-40-6 C14H17NO3 249.29 None (benzyl group) O 3-yl

Key Observations

Protection Strategy :

  • The target compound’s dual Boc and Cbz groups enable orthogonal deprotection, a feature absent in analogs like 157688-46-5 (Boc-only) or 162504-85-0 (Cbz-only) .
  • Compounds lacking protection (e.g., 1353961-40-6) are less versatile in multi-step syntheses .

Linker Flexibility :

  • The CH2NH linker in the target compound enhances conformational flexibility compared to the rigid O linker in 162504-85-0 . This may influence binding interactions in drug design.

Piperidine Substitution :

  • 4-yl substitution (target compound, 157688-46-5, 162504-85-0) is more common in bioactive molecules than 3-yl (1353961-40-6) due to spatial compatibility with enzyme active sites .

Spectroscopic Characterization

  • NMR and UV Spectroscopy : Structural elucidation of similar compounds (e.g., piperidine derivatives) relies on <sup>1</sup>H-NMR and <sup>13</sup>C-NMR to confirm substituent positions and protection status . For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in <sup>1</sup>H-NMR .

Industrial Relevance

  • Compounds like 157688-46-5 are listed in chemical catalogs (e.g., ABChem) as intermediates for kinase inhibitors .
  • Environmental data (e.g., Toxics Release Inventory) for related compounds highlight regulatory considerations for large-scale production .

Biological Activity

2-(((Benzyloxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid, also known by its CAS number 2102411-50-5, is a compound of significant interest in medicinal chemistry. Its structure consists of a benzyloxy carbonyl group and a piperidine moiety, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for the compound is C21H30N2O6C_{21}H_{30}N_{2}O_{6}, with a molecular weight of 406.48 g/mol. The IUPAC name reflects its complex structure, which includes both amino and acetic acid functionalities.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often act as antagonists or inhibitors in various biological pathways. For example, studies have shown that modifications in the piperidine ring can significantly alter the binding affinity to target receptors, enhancing or diminishing therapeutic effects .

Antitumor Activity

Recent investigations into the compound's antitumor effects have yielded promising results. In vitro studies demonstrated that it significantly reduced cell viability in aggressive cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), by approximately 55% at a concentration of 10 µM after three days . Furthermore, in vivo xenograft models confirmed these findings, showcasing a well-tolerated profile while effectively inhibiting tumor growth.

Study on Receptor Affinity

A systematic study evaluated the structure-activity relationship (SAR) of related compounds, revealing that the spatial orientation of functional groups plays a critical role in receptor binding. The introduction of basic residues improved affinity towards AM2 receptors, highlighting the importance of structural modifications .

Data Tables

Property Value
CAS Number 2102411-50-5
Molecular Formula C21H30N2O6
Molecular Weight 406.48 g/mol
Purity 97%
Biological Activity Antitumor effects
Study Type Findings
In Vitro Antitumor Study 55% viability reduction at 10 µM
In Vivo Xenograft Study Effective tumor inhibition

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